molecular formula C10H13NO2S B15056920 Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate

Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate

Cat. No.: B15056920
M. Wt: 211.28 g/mol
InChI Key: ZRVCPPQBJGXOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate is a synthetic organic compound belonging to the class of thienopyridines. This chemical scaffold is of significant interest in medicinal chemistry and pharmaceutical research, primarily due to its structural similarity to the active metabolites of potent antiplatelet drugs such as clopidogrel . The core structure, the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is a key pharmacophore in this class of therapeutics, which are known to inhibit blood clots by targeting the P2Y12 adenosine diphosphate (ADP) receptor on platelets . As a derivative ester, this compound serves as a critical synthetic intermediate or a precursor in the design and development of novel active pharmaceutical ingredients (APIs). Researchers can utilize it to explore new therapeutic agents for cardiovascular diseases, including coronary artery disease, peripheral vascular disease, and cerebrovascular disease . Its value lies in its potential to be hydrolyzed to the corresponding acid or further functionalized on the nitrogen atom of the tetrahydro-pyridine ring, allowing for structure-activity relationship (SAR) studies. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate

InChI

InChI=1S/C10H13NO2S/c1-13-9(12)4-8-6-11-5-7-2-3-14-10(7)8/h2-3,8,11H,4-6H2,1H3

InChI Key

ZRVCPPQBJGXOCF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CNCC2=C1SC=C2

Origin of Product

United States

Preparation Methods

Fischer Esterification

Heating the carboxylic acid with excess methanol and H₂SO₄ (5 mol%) at 70°C for 12 hours achieves >95% conversion. However, this method risks sulfonic acid byproducts if temperatures exceed 80°C.

Steglich Esterification

For acid-sensitive substrates, dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane facilitate esterification at 25°C with 85–90% yields. This avoids strong acids, making it suitable for lab-scale synthesis.

Table 2: Esterification Efficiency Comparison

Method Catalyst Temperature Yield Purity
Fischer H₂SO₄ 70°C 95% 98%
Steglich DCC/DMAP 25°C 90% 99%

Resolution of Racemic Mixtures

The target compound contains a stereogenic center at the 7-position, necessitating enantiomeric resolution. Industrial processes employ levorotatory camphor sulfonic acid for diastereomeric salt formation:

  • Racemate Formation : (±)-Methyl 2-(tetrahydrothienopyridinyl)acetate is synthesized via non-stereoselective routes.
  • Salt Crystallization : Adding (−)-camphor sulfonic acid in acetone induces selective crystallization of the (S)-enantiomer salt.
  • Neutralization : Treating the salt with aqueous NaOH liberates the free base, yielding >99% ee.

Optimization Note : Excess camphor sulfonic acid (1.2 equiv) improves yield but requires careful pH control to avoid hydrolysis.

Industrial-Scale Purification Strategies

Crude product purity is enhanced via:

Solvent Recrystallization

Methanol/water (7:3 v/v) at −20°C removes polar impurities, increasing purity from 85% to 99.5%.

Chromatography

Silica gel column chromatography with ethyl acetate/hexane (1:3) resolves regioisomers, though this is cost-prohibitive for large batches.

Distillation

Short-path distillation under reduced pressure (0.1 mmHg, 150°C) is effective for high-boiling point contaminants.

Emerging Methodologies

Continuous Flow Synthesis

Microreactors enable rapid mixing and heat transfer, reducing reaction times from hours to minutes. A prototype system achieved 92% yield in 5 minutes using POCl₃ and methyl mercaptoacetate at 100°C.

Biocatalytic Esterification

Immobilized Candida antarctica lipase B (CAL-B) catalyzes ester formation in hexane, offering a green alternative with 78% yield.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 3.68 (s, 3H, OCH₃), 3.21 (t, J = 5.8 Hz, 2H), 2.87 (t, J = 5.7 Hz, 2H), 1.35 (t, J = 7.1 Hz, 2H).
  • IR : 2929 cm⁻¹ (C-H stretch), 1645 cm⁻¹ (C=O).

Chromatographic Purity :

  • HPLC : Rt = 4.61 min (98.1% purity) on a C-18 column with CH₃CN/0.1% H₃PO₄.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate involves its interaction with specific molecular targets. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Clopidogrel and Deuterated Analogs

Clopidogrel, a well-known antiplatelet drug, features a 2-chlorophenyl group and a 6,7-dihydrothieno[3,2-c]pyridine moiety. A deuterated analog, Methyl-d3 (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate bisulfate, was synthesized to enhance metabolic stability by slowing cytochrome P450-mediated oxidation, thereby improving bioavailability and reducing prodrug activation variability . In contrast, the target compound lacks the 2-chlorophenyl substituent, which may reduce its antiplatelet efficacy but could offer advantages in synthetic flexibility or alternative pharmacological pathways.

Key Structural Differences:
Feature Target Compound Clopidogrel Analog
Core Structure 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine 6,7-Dihydrothieno[3,2-c]pyridine
Substituents Methyl ester 2-Chlorophenyl, deuterated methyl ester
Metabolic Stability Unknown Improved via deuteration

Tetrahydrothienopyridine Derivatives with Antiplatelet Activity

highlights 18 novel tetrahydrothienopyridine derivatives evaluated for antiplatelet activity. Among these, compound C1 demonstrated superior activity to ticlopidine (a first-generation thienopyridine) in inhibiting ADP-induced platelet aggregation. The target compound shares the tetrahydrothienopyridine scaffold but differs in substituents, which are critical for receptor binding and potency. For example:

  • Compound A4 : Contains a bulkier aromatic substituent, enhancing receptor affinity.
  • Compound C7 : Features an electron-withdrawing group, improving metabolic resistance.

The methyl ester in the target compound may act as a prodrug motif, similar to clopidogrel, requiring ester hydrolysis for activation .

Boc-Protected Analog (CAS: 1391733-25-7)

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

This structurally distinct compound (CAS: N/A) replaces the thienopyridine core with a pyrimidine-thietane system. While unrelated mechanistically, it underscores the importance of the thienopyridine ring in the target compound for specific receptor interactions (e.g., P2Y12 ADP receptor antagonism) .

Pharmacological Potential

  • Thienopyridine Core: Essential for binding to ADP receptors .
  • Ester Groups : Serve as prodrugs, requiring hydrolysis for activation .
  • Substituent Effects : Chlorophenyl groups (clopidogrel) enhance potency, while deuterated or Boc groups modify pharmacokinetics .

Challenges and Opportunities

  • Metabolic Profile : The absence of a chlorophenyl group may reduce hepatic activation efficiency.
  • Optimization Strategies : Deuteration or fluorination (as in ’s fluorophenyl derivative) could improve stability .

Biological Activity

Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate is a derivative of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C10H13N1OS
  • Molecular Weight : 197.28 g/mol
  • CAS Number : 28783-41-7

This compound exhibits its biological effects primarily through interactions with various cellular pathways. It has been shown to influence:

  • Tubulin Polymerization : Compounds related to this structure have demonstrated the ability to inhibit tubulin polymerization, which is crucial in cancer cell proliferation and survival .
  • Pre-mRNA Splicing : Some derivatives have been noted for their role in enhancing pre-mRNA splicing in cells, which may have implications in genetic therapies and cancer treatments .

Anticancer Properties

Research indicates that derivatives of tetrahydrothieno[3,2-c]pyridine possess significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values against different cancer types:

CompoundCell LineIC50 (μM)Activity
This compoundHeLa1.1High
This compoundCEM2.3Moderate
This compoundL12102.8Moderate

These values indicate a selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential for therapeutic use in oncology.

Other Pharmacological Activities

In addition to anticancer properties:

  • Antiplatelet Activity : Compounds related to tetrahydrothieno[3,2-c]pyridine are known to act as P2Y12 ADP receptor antagonists. This mechanism is pivotal in preventing platelet aggregation and thrombus formation .

Case Studies and Research Findings

  • Antiproliferative Study : A study evaluated the antiproliferative effects of various tetrahydrothieno derivatives on HeLa cells. The results showed that compounds with modifications at the C-6 position exhibited enhanced activity compared to unmodified versions. The study concluded that structural modifications could significantly impact biological efficacy .
  • Mechanistic Insights : Another research focused on the mechanism of action for these compounds demonstrated that they induce apoptosis in cancer cells through mitochondrial pathways and caspase activation. The study highlighted the importance of specific structural features in enhancing apoptotic signaling pathways .
  • Preclinical Trials : Preliminary trials involving animal models have shown promise for this compound in reducing tumor growth without notable toxicity to normal tissues. These findings suggest a favorable therapeutic window for further clinical development.

Q & A

Q. What are the common synthetic routes for Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate, and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via esterification or substitution reactions. For example, esterification of α-bromoaryl acetic acid derivatives with tetrahydrothienopyridine intermediates under basic conditions (e.g., sodium acetate in ethanol) is a documented method. Key factors include temperature control (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios of reactants. Post-reaction purification via recrystallization (e.g., hexane/ethyl acetate mixtures) improves yield and purity .

Q. How can hydrogen atom positions in the crystal structure of this compound be determined experimentally?

Hydrogen atoms are often inferred geometrically using X-ray crystallography. Positions are calculated based on neighboring heavy atoms (e.g., C, N) with isotropic displacement parameters refined as riding models. Secondary hydrogen positions (e.g., hydroxyl or amine groups) may be located via difference Fourier maps. Software like SHELXL refines these parameters using constraints like Uiso=1.2Ueq(C)U_{iso} = 1.2U_{eq}(C) for CH groups .

Q. What spectroscopic techniques are suitable for characterizing this compound, and what key spectral features should researchers prioritize?

  • NMR : 1H^1H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and methyl ester groups (δ 3.6–3.8 ppm). 13C^{13}C NMR confirms carbonyl signals (δ 170–175 ppm).
  • MS : ESI-MS detects molecular ion peaks (e.g., m/z 321.82 for the parent ion) and fragmentation patterns (e.g., loss of COOCH3_3).
  • XRD : Provides bond lengths, angles, and dihedral angles critical for structural validation .

Advanced Research Questions

Q. How do variations in crystal packing (e.g., dihedral angles, hydrogen bonding) influence the compound’s stability and reactivity?

Crystal packing is stabilized by weak interactions like C–H···O and C–H···Cl bonds. For example, dihedral angles between the thienopyridine ring and ester chain (e.g., 74.7°) impact molecular conformation and lattice energy. Deviations >5° from ideal angles may indicate steric strain, affecting solubility and thermal stability. Such data are critical for predicting solid-state reactivity .

Q. What challenges arise in refining high-resolution X-ray diffraction data for this compound, and how can SHELX software address them?

Challenges include:

  • Absorption correction : Multi-scan methods (e.g., SCALE3 in SHELXL) correct for crystal decay.
  • Disorder modeling : Split positions for flexible groups (e.g., ester chains) are refined using PART instructions.
  • Twinned data : SHELXL’s TWIN command resolves overlapping reflections in non-merohedral twins. Weighted R-factors (wR2wR2) <0.1 and goodness-of-fit (SS) ~1.0 indicate reliable refinement .

Q. How can researchers resolve contradictions in reported synthetic yields or structural parameters across studies?

  • Reproducibility : Validate reaction conditions (e.g., solvent purity, inert atmosphere).
  • Data cross-checking : Compare XRD parameters (e.g., unit cell dimensions) with deposited CIF files in databases like the Cambridge Structural Database.
  • Statistical analysis : Use tools like PLATON to validate geometric outliers (e.g., bond lengths deviating >3σ from averages) .

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties or binding affinity to biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like the P2Y12_{12} ADP receptor (relevant to antiplatelet activity).
  • ADMET prediction : SwissADME estimates logP (~3.0), bioavailability (≥0.55), and blood-brain barrier permeability.
  • DFT calculations : Gaussian 09 optimizes geometries and calculates electrostatic potential maps for reactivity analysis .

Methodological Guidance

Q. How should researchers handle hygroscopic or light-sensitive derivatives of this compound during storage?

Store under inert gas (argon or nitrogen) in amber vials at 2–8°C. Pre-dry solvents (e.g., molecular sieves for DMSO) to prevent hydrolysis. For long-term stability, lyophilize and seal in vacuum-sealed packs .

Q. What strategies optimize chiral resolution during synthesis, given the compound’s stereogenic center?

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol mobile phases.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps.
  • Crystallization-induced diastereomer resolution : React with chiral auxiliaries (e.g., menthol esters) to separate enantiomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.